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3-Hydroxyethyl sorbitol

Cosmetic Regulatory Compliance Safety Assessment Formulation Design

3-Hydroxyethyl sorbitol (CAS 110204-69-8) is a specific positional isomer of the hydroxyethyl ether of D-glucitol (sorbitol), with the molecular formula C₈H₁₈O₇ and a molecular weight of 226.22 g/mol. The systematic IUPAC name is 4-O-(2-hydroxyethyl)-D-glucitol, distinguishing it from the 2-O- and 1-O-substituted isomers (CAS 110204-68-7 and 110204-70-1, respectively).

Molecular Formula C8H18O7
Molecular Weight 226.22 g/mol
CAS No. 110204-69-8
Cat. No. B1165733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyethyl sorbitol
CAS110204-69-8
Molecular FormulaC8H18O7
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC(COC(C(CO)O)C(C(CO)O)O)O
InChIInChI=1S/C8H18O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h5-14H,1-4H2/t5-,6+,7+,8+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyethyl Sorbitol (CAS 110204-69-8): Identity and Baseline for Procurement Screening


3-Hydroxyethyl sorbitol (CAS 110204-69-8) is a specific positional isomer of the hydroxyethyl ether of D-glucitol (sorbitol), with the molecular formula C₈H₁₈O₇ and a molecular weight of 226.22 g/mol . The systematic IUPAC name is 4-O-(2-hydroxyethyl)-D-glucitol, distinguishing it from the 2-O- and 1-O-substituted isomers (CAS 110204-68-7 and 110204-70-1, respectively) . This nonionic, water-soluble polyol derivative is listed in the INCI (International Nomenclature of Cosmetic Ingredients) dictionary with the dual function of humectant and skin-conditioning agent, and it is assigned the FDA UNII identifier 3J54OAL90N [1]. While often discussed collectively with its positional isomers under the generic INCI name Hydroxyethyl Sorbitol, the C3 (systematically C4) substitution pattern imparts distinct conformational and physicochemical properties relative to both the unmodified parent compound sorbitol and other in-class humectant polyols [2].

Why Generic Substitution of 3-Hydroxyethyl Sorbitol with Sorbitol or Glycerol Introduces Formulation and Regulatory Risk


3-Hydroxyethyl sorbitol cannot be treated as an interchangeable commodity humectant alongside sorbitol, glycerol, or propylene glycol. The insertion of a hydroxyethyl ether moiety onto the sorbitol backbone fundamentally alters three attributes that carry procurement consequences: (i) the predicted logP shifts to a more negative value (approximately −3.2 to −3.8) relative to sorbitol (−2.2), indicating measurably higher hydrophilicity that affects phase partitioning and water-binding kinetics in formulated products [1]; (ii) the positional isomerism—specifically the 4-O-(2-hydroxyethyl) substitution pattern of CAS 110204-69-8—yields a distinct hydrogen-bonding network and stereoelectronic environment that cannot be recapitulated by the 2-O- or 1-O-isomers, as demonstrated by ¹³C-NMR spectroscopic differentiation of individual O-(2-hydroxyethyl)-D-glucitols [2]; and (iii) the regulatory risk profile diverges sharply: the CIR safety assessment for Hydroxyethyl Sorbitol identifies diethylene glycol and 1,4-dioxane as potential risk substances requiring specific batch-level testing, a consideration absent from sorbitol monographs [3]. Consequently, a drop-in substitution with generic sorbitol or glycerol entails not only performance uncertainty but also documentary non-compliance in regulated cosmetic markets.

Quantitative Evidence Differentiating 3-Hydroxyethyl Sorbitol (CAS 110204-69-8) from Closest Analogs for Procurement Decisions


Regulatory Concentration Ceiling: 3-Hydroxyethyl Sorbitol vs. Sorbitol in Rinse-Off Cosmetic Formulations

In the Chinese cosmetic regulatory framework, 3-Hydroxyethyl Sorbitol has a defined maximum historical usage level of 4% (w/w) for whole-body rinse-off products, as published in the 2021 edition of the Catalogue of Used Cosmetic Ingredients [1]. By contrast, unmodified sorbitol carries a CIR safety assessment confirming safe use at concentrations up to 70% in rinse-off cosmetic formulations [2]. This 17.5-fold difference in the permissible ceiling concentration constitutes a regulatory hard boundary that differentiates procurement specifications: a formulator selecting sorbitol can incorporate the ingredient across a broad 5–50% range, whereas a formulator specifying Hydroxyethyl Sorbitol must operate within a narrow ≤4% window, affecting both unit-volume purchasing requirements and the risk of non-compliant overage.

Cosmetic Regulatory Compliance Safety Assessment Formulation Design

Predicted Hydrophilicity Differential: LogP of 3-Hydroxyethyl Sorbitol vs. Sorbitol

The predicted partition coefficient (LogP) provides a computational indicator of relative hydrophilicity that influences solvent selection and phase behavior. 3-Hydroxyethyl Sorbitol has a predicted LogP of −3.18 (ACD/Labs Percepta) to −3.80 (calculated via alternative modules) . Unmodified sorbitol carries a reported LogP of −2.20 (Sielc) to −3.10 (multiple public databases) [1]. Using the most comparable prediction sources, the introduction of the hydroxyethyl ether moiety shifts the LogP more negative by approximately 1.0 log unit (from ~−2.2 to ~−3.2), representing an approximately tenfold increase in aqueous-phase preference. This hydrophilicity enhancement is consistent with the addition of a hydrogen-bonding ether oxygen and a terminal hydroxyl group to the sorbitol scaffold, increasing the total hydrogen-bond acceptor count from 6 to 7 and the donor count from 6 to 6 (total H-bond sites from 12 to 13) .

Physicochemical Profiling Hydrophilicity Formulation Solubility

Risk-Substance Profile: Diethylene Glycol and 1,4-Dioxane Monitoring Requirements Unique to Hydroxyethyl Sorbitol

The 2023 CIR-derived safety assessment for Hydroxyethyl Sorbitol explicitly identifies diethylene glycol and 1,4-dioxane as potential risk substances that may be introduced during the ethoxylation-based manufacturing process [1]. The assessment recommends that each batch be tested for 1,4-dioxane content. In contrast, sorbitol—which is manufactured via catalytic hydrogenation of glucose rather than ethylene oxide addition—carries no analogous risk-substance designation in its corresponding CIR safety assessment [2]. This divergence imposes a distinct quality control and documentary burden on hydroxyethyl sorbitol procurement: suppliers must provide batch-specific certificates of analysis addressing these two risk substances, and formulators must include this data in product safety dossiers under regulations such as EU Cosmetics Regulation (EC) No 1223/2009 and China's CSAR [3].

Safety Compliance Batch Release Testing Cosmetic Ingredient Quality

Dual vs. Single INCI Functionality: 3-Hydroxyethyl Sorbitol Provides Both Humectant and Skin-Conditioning Performance

Under the European INCI classification system, Hydroxyethyl Sorbitol is registered with two distinct cosmetic functions: HUMECTANT (moisture retention within the product) and SKIN CONDITIONING (maintenance of skin in good condition) [1]. Glycerol, the most widely used comparator humectant, is classified solely as a HUMECTANT under the same system; it lacks the SKIN CONDITIONING designation unless chemically modified or blended [2]. This dual functionality provides a documented, regulatory-grade differentiation: a formulating chemist selecting Hydroxyethyl Sorbitol can claim both humectant and skin-conditioning benefits on the product label from a single ingredient, whereas glycerol requires a complementary skin-conditioning agent to achieve the same label claim breadth. Although quantitative corneometry or transepidermal water loss (TEWL) data comparing the two ingredients are not publicly available, the INCI functional classification itself is a regulatory fact that bears directly on formulation design and marketing claims [3].

Cosmetic Formulation Multifunctional Ingredients INCI Classification

Procurement-Relevant Application Scenarios Where 3-Hydroxyethyl Sorbitol (CAS 110204-69-8) Provides the Strongest Fit


Regulated Rinse-Off Cosmetic Formulations Requiring ≤4% Humectant with Documented Safety Dossier

In rinse-off cosmetic products (body washes, shampoos, facial cleansers) where the formulator requires a humectant with a pre-established regulatory usage ceiling and a published CIR safety assessment, 3-Hydroxyethyl Sorbitol offers procurement-ready documentation. The published maximum usage level of 4% for whole-body rinse-off applications [1] provides a defensible upper limit for safety assessors, while the explicit identification of risk substances (diethylene glycol, 1,4-dioxane) in the safety report [2] enables suppliers to provide the batch-specific certificates required under China's CSAR and analogous frameworks. This scenario is particularly relevant for brands exporting into Chinese and ASEAN markets where ingredient-by-ingredient safety dossiers are mandatory.

Dual-Benefit Skin-Conditioning Formulations Where Ingredient List Simplification is Valued

When a cosmetic product development brief calls for simultaneous humectancy and skin-conditioning effects from a minimal ingredient panel, 3-Hydroxyethyl Sorbitol's dual INCI functionality (HUMECTANT + SKIN CONDITIONING) [3] enables formulators to eliminate a separate dedicated skin-conditioning agent. This reduces the total number of raw materials in inventory, simplifies the ingredient declaration on product packaging, and lowers the complexity of stability and compatibility testing. Procurement teams should note that glycerol—the default commodity humectant—does not carry the skin-conditioning designation as a standalone INCI function and would require pairing with an additional conditioning ingredient to achieve equivalent label claims.

High-Hydrophilicity Excipient Screening for Aqueous-Phase API Solubilization or Biomolecule Stabilization

In pharmaceutical pre-formulation or biochemical research settings where excipient hydrophilicity is a primary selection criterion, the predicted LogP of approximately −3.2 to −3.8 for 3-Hydroxyethyl Sorbitol positions it as a stronger aqueous-phase partitioner than unmodified sorbitol (LogP ≈ −2.2). The additional ether oxygen and terminal hydroxyl group increase the hydrogen-bond acceptor count to 7 (vs. 6 for sorbitol), supporting enhanced water structuring and potential preferential exclusion effects for protein stabilization. While direct comparative experimental data remain sparse, the physicochemical rationale is sufficiently well-founded to justify its inclusion in excipient screening panels where maximal hydrophilicity is desired without resorting to polymeric alternatives such as polyethylene glycols.

Cosmetic Ingredient Supplier Qualification Requiring Dioxane and Diethylene Glycol Batch Traceability

Quality assurance and supplier qualification teams evaluating hydroxyethyl sorbitol suppliers must incorporate 1,4-dioxane and diethylene glycol testing into their acceptance criteria, per the 2023 CIR safety assessment [2]. This requirement represents a hard gate that distinguishes qualified from unqualified suppliers. Procurement contracts should explicitly mandate that each shipped batch is accompanied by a certificate of analysis (CoA) reporting residual 1,4-dioxane and diethylene glycol levels, with acceptance limits aligned to the product safety dossier. This additional documentary layer is not required for sorbitol procurement and constitutes a tangible procurement-process differentiator.

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